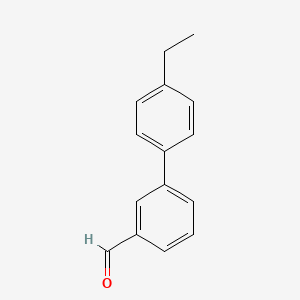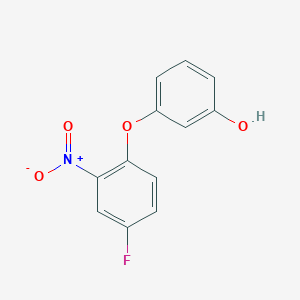
3-(2-Nitrophenoxy)phenol
概要
説明
3-(2-Nitrophenoxy)phenol is an organic compound with the molecular formula C₁₂H₉NO₄ It is a derivative of phenol, characterized by the presence of a nitro group (NO₂) attached to the phenoxy ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Nitrophenoxy)phenol typically involves the reaction of 2-nitrophenol with phenol under specific conditions. One common method includes the use of pyridine hydrochloride as a catalyst. The reaction mixture is heated to a temperature range of 160°C to 170°C to form a homogeneous solution, which is then further heated to 195°C to 205°C with continuous stirring for about one hour . After cooling, the reaction mixture is diluted with water and extracted to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality production.
化学反応の分析
Types of Reactions: 3-(2-Nitrophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenolic hydroxyl group can participate in reduction reactions.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(2-Aminophenoxy)phenol.
Reduction: Formation of 3-(2-Hydroxyphenoxy)phenol.
Substitution: Various substituted phenoxyphenols depending on the nucleophile used.
科学的研究の応用
3-(2-Nitrophenoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
作用機序
The mechanism of action of 3-(2-Nitrophenoxy)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. This interaction can modulate the activity of these targets, leading to the observed biological effects. The exact molecular pathways involved may vary depending on the specific application and context.
類似化合物との比較
- 3-Phenoxyphenol
- 3-(4-Nitrophenoxy)phenol
- 3-(2-Chlorophenoxy)phenol
Comparison: 3-(2-Nitrophenoxy)phenol is unique due to the presence of the nitro group, which imparts specific chemical and biological properties. Compared to 3-Phenoxyphenol, the nitro group enhances the compound’s reactivity and potential biological activities. Similarly, 3-(4-Nitrophenoxy)phenol and 3-(2-Chlorophenoxy)phenol have different substituents that influence their chemical behavior and applications. The nitro group in this compound makes it particularly suitable for applications requiring high reactivity and specific biological interactions.
特性
IUPAC Name |
3-(2-nitrophenoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEKVVMGRXBZPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC(=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503542 | |
| Record name | 3-(2-Nitrophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74683-21-9 | |
| Record name | 3-(2-Nitrophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol](/img/structure/B7866980.png)




![[1-(Propane-2-sulfonyl)piperidin-3-yl]methanol](/img/structure/B7867021.png)
![3-[(2-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B7867040.png)
![6-[(2-Methylphenyl)sulfanyl]hexan-2-one](/img/structure/B7867041.png)






